Product packaging for Deltasonamide(Cat. No.:CAS No. 2088485-33-8)

Deltasonamide

Cat. No.: B607054
CAS No.: 2088485-33-8
M. Wt: 647.25
InChI Key: FWBBCSKXUXMTJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Deltasonamide is a potent small-molecule inhibitor that targets the interaction between PDE6δ (PDEδ) and KRas, a key complex in oncogenic signaling . It exhibits picomolar binding affinity, inhibiting the PDE6δ-KRas interaction with a dissociation constant (Kd) of 203 pM . This high affinity is achieved through extensive interactions, including up to seven hydrogen bonds with the PDEδ protein . By competitively binding to the farnesyl-binding pocket of PDEδ, this compound disrupts the spatial cycle of KRas, impairing its localization to the plasma membrane and subsequent downstream signaling . This mechanism offers a strategic approach to targeting KRas-driven cancers, which have been historically challenging to treat.In vitro studies demonstrate that this compound has significant anti-proliferative effects. In real-time cell analysis (RTCA) of human pancreatic ductal adenocarcinoma (hPDAC) cell lines, this compound inhibited cell proliferation across a range of concentrations . The critical role of PDEδ inhibition has been further validated in other cancer types, including colorectal cancer (CRC), where pharmacological interference with PDEδ specifically compromises the proliferation and survival of cell lines harboring oncogenic KRas mutations . Beyond its use as a direct inhibitor, the this compound chemical scaffold has also been utilized to develop advanced chemical tools such as proteolysis-targeting chimeras (PROTACs) for the targeted degradation of PDEδ, highlighting its value in chemical biology and mechanistic research . This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2088485-33-8

Molecular Formula

C30H39ClN6O4S2

Molecular Weight

647.25

IUPAC Name

N1-(4-chlorobenzyl)-N1-cyclopentyl-N4-((2-(methylamino)pyrimidin-4-yl)methyl)-N4-(piperidin-4-ylmethyl)benzene-1,4-disulfonamide

InChI

InChI=1S/C30H39ClN6O4S2/c1-32-30-34-19-16-26(35-30)22-36(20-24-14-17-33-18-15-24)42(38,39)28-10-12-29(13-11-28)43(40,41)37(27-4-2-3-5-27)21-23-6-8-25(31)9-7-23/h6-13,16,19,24,27,33H,2-5,14-15,17-18,20-22H2,1H3,(H,32,34,35)

InChI Key

FWBBCSKXUXMTJY-UHFFFAOYSA-N

SMILES

O=S(C1=CC=C(S(=O)(N(CC2=NC(NC)=NC=C2)CC3CCNCC3)=O)C=C1)(N(CC4=CC=C(Cl)C=C4)C5CCCC5)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Deltasonamide

Origin of Product

United States

Evolution and Design Principles of Pdeδ Inhibitors

First-Generation PDEδ Inhibitors: Development and Initial Insights (e.g., Deltarasin)

The journey into pharmacological inhibition of the K-Ras–PDEδ interaction began with the discovery of the first-generation inhibitor, Deltarasin. aacrjournals.org This initial phase provided foundational insights into the druggability of the PDEδ pocket and its impact on K-Ras biology.

The discovery of the first PDEδ inhibitors was the result of high-throughput screening and subsequent structure-guided design. aacrjournals.orgacs.org This work identified a benzimidazole-based scaffold as a viable starting point for targeting the hydrophobic farnesyl-binding pocket of PDEδ. researchgate.netresearchgate.netnih.gov The initial hit was optimized through a structure-based design approach, leading to the development of Deltarasin. aacrjournals.orgpnas.org This compound was found to occupy the prenyl-binding pocket of PDEδ with a moderate affinity, demonstrating a dissociation constant (KD) of 38 ± 16 nM. biorxiv.orgnih.gov The development of Deltarasin established that small molecules could effectively bind within this pocket and serve as competitive inhibitors. tandfonline.com

Early research with Deltarasin confirmed its mechanism of action. In live cells, it was shown to disrupt the interaction between K-Ras and PDEδ. aacrjournals.org This interference led to the redistribution of K-Ras from the plasma membrane to intracellular compartments, such as endomembranes. aacrjournals.orgtandfonline.com Consequently, this mislocalization resulted in reduced downstream ERK phosphorylation and a significant decrease in the proliferation and survival of human pancreatic ductal adenocarcinoma (PDAC) cell lines that are dependent on mutant K-Ras. aacrjournals.org However, this first-generation inhibitor also presented limitations, including off-target cytotoxicity at higher concentrations and a susceptibility to being ejected from the PDEδ pocket by the Arl2 GTPase, a natural release factor for PDEδ cargo. nih.govresearchgate.netplos.org

Second-Generation PDEδ Inhibitors: Addressing Early Limitations (e.g., Deltazinone 1)

The limitations observed with Deltarasin, particularly its cytotoxicity and the Arl2-mediated release, prompted the development of a second generation of PDEδ inhibitors designed for improved properties. core.ac.uknih.gov

Through structure-based compound design, a novel pyrazolopyridazinone chemotype was identified, leading to the creation of Deltazinone 1. nih.gov This second-generation inhibitor was engineered to enhance selectivity and reduce the unspecific cytotoxicity associated with Deltarasin. nih.gov Deltazinone 1 binds to the prenyl-binding pocket of PDEδ with a higher affinity than its predecessor, exhibiting a KD of 8 ± 4 nM. researchgate.netplos.org Studies demonstrated that Deltazinone 1 showed a more specific, dose-dependent inhibitory effect on the proliferation of K-Ras-dependent cancer cells and lacked the general cytotoxicity seen with Deltarasin at similar concentrations. nih.govnih.gov Despite these improvements in selectivity and affinity, this generation of inhibitors was still largely subject to the Arl2-mediated ejection mechanism, which limited their sustained cellular activity. acs.orgnih.gov

Third-Generation PDEδ Inhibitors: The Emergence of Deltasonamide Chemotypes

The challenge of Arl2-mediated inhibitor ejection led to a new rational design strategy, giving rise to the third generation of PDEδ inhibitors, the Deltasonamides. plos.orgnih.gov This class was conceived to achieve exceptionally high binding affinity to overcome the natural cargo-release mechanism.

The this compound chemotype, featuring a bis-sulfonamide scaffold, was rationally designed to maximize interactions within the PDEδ binding pocket. biorxiv.orgresearchgate.net These inhibitors were engineered to form an extensive network of hydrogen bonds—up to seven—with amino acid residues in the pocket. biorxiv.orgplos.orgcore.ac.uk This design principle resulted in inhibitors with outstanding, picomolar-range affinities that could largely withstand the Arl2-mediated ejection. plos.orgnih.gov

Structural Modifications for Enhanced Affinity and Reduced Arl2-Mediated Ejection

The development of inhibitors targeting the farnesyl-binding pocket of phosphodiesterase delta (PDEδ) has been an iterative process, aiming to enhance binding affinity and overcome cellular mechanisms that reduce their efficacy. A significant challenge in the design of early-generation PDEδ inhibitors, such as Deltarasin and Deltazinone 1, was their susceptibility to ejection from the PDEδ binding pocket by the Arf-like protein 2 (Arl2). nih.govplos.orgacs.org In its GTP-bound state, Arl2 acts as a release factor, binding to PDEδ and inducing an allosteric conformational change that expels the bound inhibitor, thereby limiting its cellular activity. plos.orgnih.govnih.gov

To counter this ejection mechanism, subsequent design efforts focused on creating inhibitors with significantly higher binding affinity, leading to the development of the third-generation Deltasonamides. plos.orgresearchgate.net These compounds were engineered to form more extensive and stable interactions within the PDEδ pocket, making them more resilient to Arl2-mediated displacement. nih.govresearchgate.net

Deltasonamides represent a structural evolution from the pyrazolopyridazinone core of Deltazinone 1. nih.gov They are characterized as bis(sulfonamide) inhibitors. researchgate.net This structural modification allows for the formation of a greater number of hydrogen bonds with the target protein. nih.gov Research indicates that Deltasonamides can form up to seven hydrogen bonds within the PDEδ binding pocket, a substantial increase compared to earlier inhibitors. plos.orgresearchgate.netmedchemexpress.com This extensive hydrogen bond network, which includes key interactions with amino acid residues such as Arg61, Gln78, and Tyr149, is crucial for achieving exceptionally high binding affinity. plos.orgacs.org The pyrimidine (B1678525) ring, a feature of this compound 1, has been identified as particularly critical for attaining picomolar affinity. nih.gov

The enhanced binding affinity directly translates to a reduced rate of ejection by Arl2. nih.govplos.orgresearchgate.net By creating a more stable inhibitor-protein complex, the structural modifications in Deltasonamides ensure that the compounds can more effectively withstand the conformational changes induced by Arl2 binding. nih.govresearchgate.net This results in a more sustained inhibition of the KRas-PDEδ interaction within the cellular environment. core.ac.uk

The progression from nanomolar inhibitors like Deltarasin and Deltazinone to the picomolar affinity of Deltasonamides highlights a successful design strategy focused on maximizing noncovalent interactions to overcome the dynamic cellular processes that regulate PDEδ function. nih.govplos.orgnih.gov

Interactive Data Table: Binding Affinities of PDEδ Inhibitors

The table below summarizes the dissociation constants (Kd) for successive generations of PDEδ inhibitors, illustrating the significant increase in binding affinity achieved with the this compound chemotype.

CompoundGenerationBinding Affinity (Kd)
DeltarasinFirst38 ± 16 nM plos.orgresearchgate.net
Deltazinone 1Second8 ± 4 nM plos.orgresearchgate.netnih.gov
This compound 1 Third203 pM medchemexpress.comnih.gov
This compound 2 Third~385 pM adooq.com

Molecular and Structural Characterization of Deltasonamide Pdeδ Interactions

Binding Pocket Analysis of Deltasonamide within PDEδ

This compound lodges itself within the hydrophobic, farnesyl-binding pocket of PDEδ. This interaction is not merely a passive fit but involves a complex network of contacts that anchor the molecule firmly in place.

Structural and computational studies have identified several key amino acid residues within the PDEδ binding pocket that are critical for the interaction with this compound. The high affinity of this inhibitor is largely attributed to an extensive network of hydrogen bonds. This compound is capable of forming up to seven hydrogen bonds with the protein, a significant increase compared to earlier generations of inhibitors. core.ac.ukfrontiersin.orgnih.gov Some of these bonds are mediated by water molecules, which act as a bridge between the inhibitor and the protein, further stabilizing the complex. frontiersin.org

Key residues identified as forming these crucial hydrogen bonds include Arginine (Arg61), Tyrosine (Tyr149), and Glutamine (Gln88). nih.gov Other residues noted to be important for the interaction within the hydrophobic cavity include Glutamic acid (Glu88), Methionine (Met117), and Glutamic acid (Glu78). core.ac.uk In some computational models, the amide carbonyl group of this compound derivatives has been shown to form a hydrogen bond with the backbone amide of Methionine 118 (Met118). dntb.gov.ua This multi-point interaction network is fundamental to the compound's potent inhibitory activity.

This compound represents a third generation of PDEδ inhibitors and shows a significantly different binding mode compared to its predecessors, such as Deltarasin (first generation) and Deltazinone (second generation). While all these inhibitors competitively occupy the same hydrophobic pocket, the extent and nature of their interactions differ substantially. researchgate.net

Deltarasin, for example, engages in only three hydrogen bonds with PDEδ, resulting in a moderate binding affinity. researchgate.netresearchgate.net Similarly, second-generation inhibitors like Deltazinone also form a limited number of hydrogen bonds. frontiersin.org In contrast, the intricate network of up to seven hydrogen bonds formed by this compound provides a much more robust anchor. researchgate.netresearchgate.net This structural advantage explains why this compound is more resistant to being ejected from the binding pocket by the Arl2 (Arf-like protein 2) release factor, a major limitation observed with earlier inhibitor generations. researchgate.netCurrent time information in San Jose, CA, US.ipinnovative.com

Quantitative Assessment of Binding Affinity

The extensive interactions between this compound and PDEδ translate into exceptionally high binding affinity, which has been measured quantitatively.

This compound exhibits a remarkably high affinity for PDEδ, with dissociation constants (KD) in the picomolar range. Specifically, this compound 1 has been reported to bind to PDEδ with a KD of 203 pM. Current time information in San Jose, CA, US.nih.gov Another variant, this compound 2, demonstrates a similarly potent affinity with a KD value of 385 ± 52 pM. nih.govresearchgate.netresearchgate.net This level of affinity is orders of magnitude higher than that of first-generation inhibitors like Deltarasin, which has a KD in the nanomolar range (38 ± 16 nM). researchgate.netresearchgate.net

CompoundGenerationDissociation Constant (KD)
This compound 1Third203 pM Current time information in San Jose, CA, US.nih.gov
This compound 2Third385 ± 52 pM nih.govresearchgate.netresearchgate.net
Deltazinone 1Second8 nM nih.gov
DeltarasinFirst38 ± 16 nM researchgate.netresearchgate.net

The picomolar affinity of this compound is a direct consequence of its extensive hydrogen-bonding capacity. Current time information in San Jose, CA, US.ipinnovative.com The formation of up to seven hydrogen bonds significantly stabilizes the this compound-PDEδ complex, effectively "locking" the inhibitor into the binding site. dntb.gov.ua This strong and multifaceted interaction network drastically lowers the dissociation rate of the inhibitor from the protein. The enhanced stability prevents the efficient release of the inhibitor by the Arl2 GTPase, which is a key advantage over previous inhibitors that were more easily dislodged. researchgate.netCurrent time information in San Jose, CA, US.

Molecular Dynamics and Conformational Dynamics of this compound-PDEδ Complexes

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules, providing insights into the stability and dynamics of protein-ligand complexes. For PDEδ inhibitors, MD simulations are employed to predict binding conformations, assess the stability of the complex, and calculate binding free energies. Current time information in San Jose, CA, US.nih.gov

These simulations reveal that the this compound-PDEδ complex maintains a stable binding mode over time. nih.gov The stability is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions, with low RMSD values indicating a stable complex. nih.gov Furthermore, MD simulations allow for the analysis of the hydrogen bond network's dynamics, confirming the persistence of the key interactions that anchor this compound within the PDEδ pocket. The conformational changes of both the protein and the ligand can be tracked, showing how they adapt to achieve an optimal and stable bound state. frontiersin.orgresearchgate.netnih.gov The calculation of binding free energies from these simulations, using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), often corroborates the high-affinity binding observed in experimental assays. Current time information in San Jose, CA, US.

Computational Modeling of Ligand-Protein Interactions

Computational docking and molecular dynamics (MD) simulations have been instrumental in elucidating the binding mode of this compound within the hydrophobic prenyl-binding pocket of PDEδ. nih.govplos.org These models have revealed a highly optimized network of interactions that contribute to the compound's picomolar binding affinity.

This compound derivatives are predicted to form a significant number of hydrogen bonds with key residues at the base of the PDEδ pocket. nih.gov Specifically, the phosphotriester moiety of this compound is thought to engage in hydrogen bonding with Arginine 61 (Arg61) and Glutamine 78 (Gln78). nih.govacs.org Further interactions have been identified with other residues within the binding site, contributing to the stability of the complex. nih.gov

One of the key features of this compound's interaction is the formation of up to seven hydrogen bonds, a characteristic that distinguishes it from earlier generation PDEδ inhibitors like Deltarasin, which only forms three. medchemexpress.combiorxiv.orgnih.gov This extensive hydrogen bond network is a primary contributor to this compound's high affinity and its ability to resist displacement by the natural release factor, Arl2. nih.govnih.govresearchgate.net

Molecular electrostatic potential (ESP) analysis has also been employed to understand the charge distribution on the surface of this compound and its role in the interaction with the PDEδ binding pocket. plos.org Furthermore, Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) calculations have been used to determine the binding free energies, providing a more reliable estimation compared to single-conformation docking studies. plos.org These computational approaches help to rationalize the observed high potency of this compound and guide the design of new analogs with improved properties. nih.govplos.org

Table 1: Key Interacting Residues in the PDEδ-Deltasonamide Complex Identified by Computational Modeling

Interacting Residue in PDEδType of InteractionReference
Arginine 61 (Arg61)Hydrogen Bond plos.orgnih.govacs.org
Glutamine 78 (Gln78)Hydrogen Bond plos.orgnih.govacs.org
Glutamic Acid 88 (Glu88)Contact/Hydrogen Bond plos.orgnih.govacs.org
Alanine 112 (Ala112)Contact nih.gov
Serine 115 (Ser115)Potential Hydrogen Bond acs.org
Methionine 117 (Met117)Contact/Hydrophobic Interaction plos.orgnih.gov
Methionine 118 (Met118)Hydrogen Bond (with PROTAC linker) researchgate.net
Tyrosine 149 (Tyr149)Hydrophobic Interaction plos.org

Analysis of Conformational Changes in PDEδ upon this compound Binding

The binding of a ligand to a protein often induces conformational changes, which can be critical for the protein's function and the ligand's inhibitory mechanism. In the case of PDEδ, its interaction with the small GTPase Arl2 (ADP-ribosylation factor-like protein 2) triggers a significant conformational change that leads to the release of its farnesylated cargo. nih.govresearchgate.net

The development of this compound was, in part, driven by the need to overcome this release mechanism, which limited the efficacy of earlier inhibitors. nih.gov Due to its high-affinity binding, which involves an extensive network of hydrogen bonds, this compound is thought to lock PDEδ in a conformation that is resistant to the allosteric changes induced by Arl2. nih.govnih.gov This prevents the efficient release of the inhibitor from the binding pocket. researchgate.net

While direct structural studies detailing the precise conformational shifts in PDEδ upon this compound binding are part of ongoing research, the functional outcome of this interaction is clear: this compound effectively competes with farnesylated proteins like KRas for binding to PDEδ and is not easily displaced. biorxiv.orgcore.ac.uk This stable binding is a key aspect of its mechanism of action, leading to the disruption of KRas localization and signaling. core.ac.uk The development of PROTACs (PROteolysis TArgeting Chimeras) based on the this compound scaffold further highlights the stability of the inhibitor-protein complex, which is a prerequisite for the successful recruitment of E3 ligases for targeted protein degradation. researchgate.netwindows.netmpg.de

Cellular Mechanisms of Action of Deltasonamide in Oncogenic K Ras Modulation

Disruption of K-Ras-PDEδ Interaction and Impact on K-Ras Localization

The primary mechanism of Deltasonamide involves its high-affinity binding to the farnesyl-binding pocket of PDEδ. nih.govplos.org This action competitively inhibits the interaction between PDEδ and the farnesyl tail of K-Ras. biorxiv.orgresearchgate.net Normally, PDEδ acts as a chaperone, binding to farnesylated K-Ras in the cytoplasm and facilitating its transport to and enrichment at the plasma membrane, a location essential for its signal transduction. core.ac.uknih.govresearchgate.net By blocking this interaction, this compound effectively disrupts the spatial cycle that maintains the necessary concentration of K-Ras at the plasma membrane. core.ac.ukbiorxiv.org

This compound chemotypes have been developed to exhibit high affinity for PDEδ. This compound 1, for instance, binds to PDEδ with a dissociation constant (KD) of approximately 203 pM, while this compound 2 shows an even higher affinity with a KD of ~385 pM. medchemexpress.combiorxiv.org This strong binding, facilitated by up to seven hydrogen bonds, allows this compound to effectively outcompete K-Ras for PDEδ binding and resist displacement by the release factor Arl2. medchemexpress.complos.orgnih.gov

CompoundTargetBinding Affinity (KD)Source(s)
This compound 1 PDEδ203 pM medchemexpress.comfrontiersin.org
This compound 2 PDEδ~385 pM biorxiv.org
Deltarasin PDEδ38 nM biorxiv.org

This table presents the binding affinities of this compound compounds and the related inhibitor Deltarasin to their target, PDEδ. A lower KD value indicates a higher binding affinity.

A direct consequence of this compound's inhibition of the K-Ras-PDEδ interaction is the significant depletion of K-Ras from the plasma membrane. core.ac.uktu-dortmund.de Since signal propagation from active, oncogenic K-Ras is critically dependent on its localization at the plasma membrane, this mislocalization is a key step in its mechanism of action. core.ac.ukbiorxiv.org Studies have demonstrated that administration of this compound leads to a tangible delocalization of K-Ras from the plasma membrane in cancer cells. core.ac.uk This prevents K-Ras from engaging with its upstream activators and downstream effectors, which are predominantly located at this membrane.

With its transport to the plasma membrane hindered, K-Ras becomes mislocalized and accumulates on various intracellular membranes, or endomembranes. nih.govresearchgate.net Research shows that inhibiting PDEδ leads to the sequestration of K-Ras on structures like the Golgi apparatus and recycling endosomes. nih.govresearchgate.net While some K-Ras signaling can occur from these intracellular platforms, it is generally impaired and insufficient to drive the full oncogenic program. nih.gov This redistribution effectively traps K-Ras in cellular compartments from which it cannot efficiently signal, thus neutralizing its cancer-promoting activities. nih.govresearchgate.net

Preclinical Research on Deltasonamide in Disease Models

Studies in Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines

Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a poor prognosis, and mutations in the K-Ras gene are a key driver in the majority of cases. amegroups.orgmdpi.com The dependence of PDAC cells on oncogenic K-Ras signaling makes it a prime target for novel therapeutic strategies.

Deltasonamide has demonstrated significant anti-proliferative effects in human PDAC cell lines that are dependent on oncogenic K-Ras. core.ac.uk As a high-affinity inhibitor of PDEδ, this compound administration leads to the depletion of K-Ras from the plasma membrane, thereby impeding its ability to activate downstream signaling pathways that promote cell growth. core.ac.uk Studies have shown that this compound can inhibit the proliferation of K-Ras-dependent human PDAC cell lines at sub-micromolar concentrations, a significant improvement over earlier generation PDEδ inhibitors. core.ac.uk This selective effect highlights the dependence of these cancer cells on the proper localization of K-Ras, which is facilitated by PDEδ.

The mechanism of action of this compound in PDAC cells is rooted in its ability to disrupt the interaction between K-Ras and PDEδ. core.ac.uk PDEδ acts as a solubilizing factor for farnesylated K-Ras, shuttling it from the endomembrane to the plasma membrane where it can engage with its effectors. core.ac.ukresearchgate.net By competitively binding to the farnesyl-binding pocket of PDEδ, this compound prevents the transport of K-Ras, leading to its mislocalization and subsequent inhibition of oncogenic signaling. core.ac.uktandfonline.com This disruption of the K-Ras spatial organization is a key mechanistic step that underlies the anti-proliferative effects observed in K-Ras-dependent PDAC cells. core.ac.uk

Investigations in Colorectal Cancer (CRC) Cell Lines

Colorectal cancer (CRC) is another malignancy where K-Ras mutations are highly prevalent and are associated with a poor prognosis and resistance to certain therapies. tandfonline.comresearchgate.net The role of PDEδ in facilitating oncogenic K-Ras signaling has also been investigated in the context of CRC.

Studies have shown that inhibition of PDEδ, both through genetic knockdown and pharmacological intervention with inhibitors like this compound, can selectively reduce the proliferation and viability of CRC cell lines that harbor oncogenic K-Ras mutations. core.ac.ukbiorxiv.org In contrast, CRC cell lines with wild-type K-Ras are largely unaffected by PDEδ interference. core.ac.ukbiorxiv.org This selectivity underscores the dependence of K-Ras mutant CRC cells on the PDEδ-mediated transport of oncogenic K-Ras. Furthermore, in CRC cell lines with downstream mutations, such as in the BRAF gene, the cells are less dependent on K-Ras signaling and are therefore less sensitive to PDEδ inhibition. biorxiv.orgnih.gov

A noteworthy finding from studies in CRC cell lines is the observed correlation between the levels of PDEδ and the activity of oncogenic K-Ras. biorxiv.orgnih.gov Cell lines with higher levels of active, GTP-bound K-Ras also tend to have higher expression levels of PDEδ. biorxiv.orgresearchgate.net This suggests a potential feedback mechanism where cancer cells upregulate PDEδ to support the increased demand for K-Ras trafficking and signaling. nih.gov Consequently, the effectiveness of PDEδ inhibitors like this compound in suppressing cell proliferation and survival correlates with the level of oncogenic K-Ras activity in these cells. biorxiv.org

The table below summarizes the effects of PDEδ interference in various colorectal cancer cell lines.

Cell LineK-Ras StatusOther MutationsEffect of PDEδ Knockdown on Proliferation/Viability
SW480Homozygous G12VSignificant Inhibition
HCT-116Heterozygous G13DSignificant Inhibition
Hke3Oncogenic allele expressed at lower levelsSignificant Inhibition
Hkh2Oncogenic K-Ras allele replacedMinimal Decrease
HT29Wild-typeBRAF V600ENot Affected
DiFiWild-typeEGFR overexpressionNot Affected

Data sourced from studies on the effects of PDEδ knockdown in colorectal cancer cell lines. biorxiv.org

Studies in Other K-Ras Mutant Cancer Models

While the primary focus of preclinical research on this compound has been on pancreatic and colorectal cancers, its mechanism of action suggests potential applicability in other cancer types driven by K-Ras mutations. The fundamental role of PDEδ in K-Ras trafficking is not tissue-specific, indicating that other K-Ras-dependent malignancies could also be susceptible to PDEδ inhibition. core.ac.uk However, extensive studies on the effects of this compound in a broader range of K-Ras mutant cancer models are still emerging.

Breast Cancer Cell Line Studies

While direct and extensive public research specifically investigating this compound in breast cancer cell lines is limited, the compound's mechanism of action centers on the inhibition of phosphodiesterase 6 delta subunit (PDEδ), a protein whose role in cancer is increasingly recognized. nih.gov Elevated expression of PDEδ has been identified in several human cancer cell lines, including those derived from breast cancer. nih.govresearchgate.net PDEδ acts as a trafficking chaperone for oncogenic proteins like K-Ras, facilitating their correct localization to cell membranes, which is crucial for their signaling activity. nih.govnih.gov Therefore, inhibiting PDEδ presents a viable therapeutic strategy.

Research into compounds structurally related to this compound, such as the Deltaflexin series of PDEδ inhibitors, provides insight into the potential effects of this class of molecules on breast cancer cells. nih.govacs.orgnih.gov Studies have shown that Deltaflexins possess anti-proliferative activity against breast cancer cells. acs.orgresearchgate.net These inhibitors selectively disrupt the membrane organization and activity of K-Ras over H-Ras. acs.orgnih.gov

In preclinical investigations, specific breast cancer cell lines have been utilized to evaluate the efficacy of these PDEδ inhibitors. nih.govacs.org The MDA-MB-231 cell line, which is characterized as a K-Ras mutated and dependent line, and the Hs 578T cell line, which is H-Ras mutated and dependent, have served as key models. nih.govacs.org Treatment with Deltaflexin-1 demonstrated a significantly greater inhibitory effect on the proliferation of the K-Ras mutated MDA-MB-231 cells compared to the H-Ras mutated Hs 578T cells, highlighting the selectivity of this class of inhibitors. nih.govacs.org

Table 1: Anti-proliferative Activity of Deltaflexin-1 in Breast Cancer Cell Lines

Cell LineRas Mutation StatusIC₅₀ (µM)Reference
MDA-MB-231K-Ras (G13D)7.2 nih.govacs.org
Hs 578TH-Ras (G12D)21 nih.govacs.org

Tuberous Sclerosis Complex Cell Model Investigations

The preclinical efficacy of this compound has been more directly evaluated in the context of Tuberous Sclerosis Complex (TSC). frontiersin.orgnih.gov TSC is a genetic disorder resulting from mutations in the TSC1 or TSC2 genes, leading to hyperactivation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. frontiersin.orgnih.gov This hyperactivation is driven by the small GTPase Rheb. frontiersin.org Like K-Ras, Rheb requires the chaperone protein PDEδ for its proper subcellular localization and function. frontiersin.orgnih.gov

In a key study, this compound 1 was investigated using Tsc2-null mouse embryonic fibroblasts (MEFs), a well-established cell model for TSC that exhibits constitutive Rheb-dependent mTORC1 activation. frontiersin.orgnih.govnih.gov The research validated that this compound 1 effectively disrupts the crucial interaction between Rheb and PDEδ. frontiersin.orgnih.govresearchgate.net A yeast two-hybrid assay demonstrated this disruption with a half-maximal inhibitory concentration (IC₅₀) of 0.397 µM after a 7-hour incubation period. frontiersin.org

By blocking the Rheb-PDEδ interaction, this compound 1 leads to the downregulation of the mTORC1 signaling pathway. frontiersin.orgresearchgate.net Treatment of Tsc2-null MEFs with this compound 1 at a concentration of 6 µM for 24 hours resulted in a marked decrease in the phosphorylation of S6 ribosomal protein (pS6), a downstream effector and key marker of mTORC1 activity. researchgate.net This inhibition of mTORC1 signaling translates to functional cellular consequences.

Further investigations revealed that this compound 1 has significant anti-proliferative and cytotoxic effects on Tsc2-null MEFs. frontiersin.orgnih.govnih.gov A 24-hour treatment with the compound led to a significant decrease in the number of viable Tsc2-null cells, an effect that was less pronounced in wild-type MEFs. frontiersin.orgnih.govnih.gov These findings propose that the pharmacological inhibition of PDEδ by this compound is a promising therapeutic strategy for targeting the aberrant Rheb/mTORC1 signaling characteristic of Tuberous Sclerosis Complex. frontiersin.orgnih.gov

Table 2: Preclinical Research Findings for this compound 1 in Tsc2-null MEF Models

ParameterMethodConcentration / TimeResultReference
Mechanism of Action
Rheb-PDEδ InteractionYeast Two-Hybrid AssayIC₅₀: 0.397 µM (7h)Disruption of protein-protein interaction frontiersin.org
mTORC1 SignalingImmunoblotting6 µM (24h)Reduced phosphorylation of S6 researchgate.net
Cellular Effects
Cell ProliferationCell Counting24 hoursSignificant decrease in cell number frontiersin.orgnih.gov
CytotoxicityViability Assays24 hoursIncreased cell death in Tsc2-null cells nih.govnih.gov

Advanced Methodologies and Techniques in Deltasonamide Research

Biochemical Assays for Protein-Ligand Interaction and Displacement

Biochemical assays are fundamental to understanding the direct interaction between Deltasonamide and its target protein, PDEδ. These in vitro methods provide quantitative data on binding affinity and kinetics, which are crucial for inhibitor development.

Fluorescence Polarization (FP) is a powerful technique used to monitor molecular binding events in solution. moleculardevices.combmglabtech.com The principle relies on the observation that a small, fluorescently labeled molecule (tracer) tumbles rapidly, leading to the emission of depolarized light when excited with plane-polarized light. moleculardevices.com However, when the tracer binds to a much larger protein, its rotation slows significantly, and the emitted light remains polarized. moleculardevices.com This change in polarization is directly proportional to the extent of binding.

In the context of PDEδ inhibitor development, a competitive FP assay was instrumental. researchgate.netnih.gov This assay quantifies target binding at the protein-protein interface. nih.gov The development of highly potent, triple-digit picomolar inhibitors of the PDEδ-K-Ras interaction was substantiated through the use of fluorescence polarization assays. researchgate.net A related technique, fluorescence anisotropy (FA), which also measures the rotation of molecules in solution, was employed in a published assay to further characterize PDEδ inhibitors. utupub.fi These assays are advantageous for high-throughput screening due to their homogeneous format, which eliminates the need for wash steps. moleculardevices.com

Surface Plasmon Resonance (SPR) is a label-free optical technique for real-time monitoring of biomolecular interactions. evotec.comiss.it It measures changes in the refractive index at the surface of a sensor chip where one of the interacting molecules (the ligand) is immobilized. iss.it This allows for the detailed characterization of binding kinetics, including association and dissociation rates, and the determination of binding affinity. evotec.com

SPR has been identified as a key methodological tool for validating the binding kinetics of this compound. The technology is broadly applied in drug discovery to characterize the interactions of small molecules, peptides, and biologics with their targets. evotec.com While direct SPR data for this compound was not detailed in the provided research, the methodology's application is evident in the study of analogous compounds. For instance, SPR was used to determine the binding affinities and IC50 values for related PDEδ inhibitors, providing a framework for assessing this compound's interaction with its target.

Table 1: SPR Analysis of PDE6D Inhibitors This table is representative of data for compounds structurally related or used as benchmarks in this compound research.

CompoundIC50 (μM)Kd (μM)
Deltarasin1.9 ± 0.11.4 ± 0.1
Deltaflexin-14.87 ± 0.033.61 ± 0.02
Deltaflexin-23.94 ± 0.032.92 ± 0.02

Data sourced from studies on related PDEδ inhibitors. researchgate.net

The Yeast Two-Hybrid (Y2H) system is a genetic method used to discover and validate protein-protein interactions. wikipedia.orgscirp.org The technique is based on the reconstitution of a functional transcription factor from two separate domains—a DNA-binding domain (BD) and an activation domain (AD)—when the two proteins fused to these domains interact. wikipedia.org

In this compound research, a yeast two-hybrid assay was employed to confirm that the compound disrupts the interaction between PDEδ and its cargo protein, Rheb. figshare.com This validation was a critical step in demonstrating this compound's mechanism of action, confirming that it functions by inhibiting the protein-protein interaction that is crucial for the proper localization and function of Rheb. figshare.com Y2H assays are powerful tools for both initial screening of interaction partners from libraries and for validating the effects of small molecules on specific protein interactions. biorxiv.orgnih.gov

Cellular Assays for Functional Characterization

While biochemical assays confirm direct target binding, cellular assays are essential to determine the functional consequences of this binding within a biological context. These assays measure the effect of this compound on cellular processes like proliferation and on specific molecular pathways.

Real-Time Cell Analysis (RTCA) is a non-invasive, impedance-based method for monitoring cell health, adhesion, and proliferation over time. nih.govnih.gov The system measures changes in impedance as cells attach and proliferate on microelectrodes integrated into the bottom of a specialized culture plate. nih.govnih.gov The resulting "Cell Index" is a dimensionless parameter that correlates with the number of cells and their morphology. nih.gov

RTCA has been extensively used to study the anti-proliferative effects of this compound on various cancer cell lines. core.ac.uk Research has shown that this compound 1 significantly decreases the proliferation of human pancreatic ductal adenocarcinoma cell lines that are dependent on oncogenic KRas. core.ac.uk Similarly, in studies involving colorectal cancer (CRC) cell lines with oncogenic KRas mutations, RTCA measurements demonstrated that both PDEδ knockdown and treatment with this compound resulted in strongly reduced proliferation. nih.govbiorxiv.org These experiments typically involve continuous monitoring of cell growth for extended periods, providing detailed kinetic data on the inhibitor's cytostatic effects. nih.govnih.gov

Table 2: Representative Findings from RTCA Proliferation Studies

Compound/ConditionCell LinesKey FindingReference
This compound 1Human Pancreatic Cancer Cells (KRas-dependent)Inhibited proliferation at sub-micromolar concentrations. core.ac.uk
This compound 2Colorectal Cancer Cells (oncogenic KRas)Strongly reduced proliferation. nih.govbiorxiv.org
PDEδ knockdownColorectal Cancer Cells (oncogenic KRas)Strongly reduced proliferation, consistent with this compound's effect. nih.gov

Fluorescence Resonance Energy Transfer (FRET) is a technique that detects the proximity of two fluorescently labeled molecules. When a donor fluorophore is excited, it can transfer its energy to a nearby acceptor fluorophore if they are within a very short distance (typically 1-10 nm). This energy transfer can be measured and is indicative of a direct molecular interaction or co-localization.

A specific application of this technique, the K-Ras nanoclustering-FRET assay, is used to quantify the formation of Ras oligomers or "nanoclusters" on the cell membrane, a critical step for Ras signaling. nih.gov This assay can sensitively detect perturbations in Ras membrane organization and upstream processes like its transport by PDEδ. nih.govnih.gov While this compound itself is a high-affinity inhibitor, studies have used this FRET assay to compare its cellular activity with other PDEδ inhibitors like Deltaflexins. nih.govacs.org For instance, it was noted that the difference between the cellular inhibition and the in-cellulo on-target activity (as measured by FRET) was more pronounced for this compound 2 compared to Deltaflexin-1. nih.govacs.org The assay revealed that knockdown of PDEδ selectively reduced K-Ras but not H-Ras nanoclustering-FRET, establishing a key benchmark for evaluating the on-target selectivity of inhibitors. acs.org

Immunoblotting for Pathway Activity Monitoring

Immunoblotting, or Western blotting, is a critical technique for monitoring the activity of cellular signaling pathways following treatment with a pharmacological agent. In the context of this compound research, this method has been employed to assess the compound's impact on the downstream pathways regulated by KRas. This compound is a third-generation inhibitor of phosphodiesterase delta (PDEδ), a protein that acts as a solubilizing factor for farnesylated KRas, facilitating its transport to and enrichment at the plasma membrane. nih.govcore.ac.uk By inhibiting the KRas-PDEδ interaction, this compound is expected to disrupt KRas signaling.

Research has shown that PDEδ inhibitors can affect the activity of key oncogenic signaling cascades, including the MAPK and AKT/mTORC1 pathways. acs.org Studies using immunoblotting have analyzed the phosphorylation status of key proteins in these pathways, such as ERK and AKT, after treating cancer cells with PDEδ inhibitors. researchgate.net For instance, analysis of KRas-dependent pancreatic cancer cells (Mia PaCa-2) treated with PDEδ inhibitors involved quantifying the levels of phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT) relative to the total levels of these proteins. acs.orgresearchgate.net While some PDEδ inhibitors show only a modest effect on these pathways individually, these immunoblotting experiments are crucial for quantifying the extent of signaling inhibition and understanding the molecular mechanism of action of compounds like this compound. acs.orgnih.gov These analyses confirm that by targeting PDEδ, this compound can indirectly modulate the signaling output originating from oncogenic KRas. researchgate.netbiorxiv.org

Immunofluorescence and Confocal Microscopy for Localization Studies

Studies have demonstrated that the administration of this compound leads to a tangible depletion and relocalization of KRas from the plasma membrane into the cytoplasm. core.ac.uknih.gov In experiments, human pancreatic cancer cells (PANC-1) or colorectal cancer cells are treated with the compound, then fixed, permeabilized, and incubated with an anti-KRas antibody. A secondary antibody carrying a fluorescent tag then binds to the primary antibody, allowing the location of KRas to be visualized under a confocal microscope. nih.gov This approach provides direct visual evidence that by inhibiting PDEδ, this compound effectively prevents KRas from reaching its primary site of action, thereby impeding its oncogenic signaling. core.ac.ukresearchgate.net

Computational Approaches in Drug Design and Optimization

Computational chemistry provides powerful tools for understanding the molecular interactions that govern a drug's efficacy and for guiding the design of more potent and selective inhibitors. Research on this compound and related PDEδ inhibitors has extensively used these methods. nih.govcam.ac.uk

Density Functional Theory (DFT) and Molecular Electrostatic Surface Potential (MESP)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. plos.orgijcce.ac.ir In the study of PDEδ inhibitors like this compound, DFT calculations, often using functionals like wB97XD with a 6–311++G(d,p) basis set, are employed to optimize the molecule's geometry and elucidate concepts of chemical reactivity. plos.org

A key output derived from DFT is the Molecular Electrostatic Surface Potential (MESP). MESP maps the electrostatic potential onto the electron density surface of a molecule, providing a visual guide to its charge distribution. nih.govuni-muenchen.de This is crucial for understanding and predicting non-covalent interactions, such as hydrogen bonds, which are vital for drug-target binding. nih.gov The MESP can identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions, highlighting sites likely to be involved in electrophilic and nucleophilic interactions. nih.govwalisongo.ac.id For this compound and its analogues, MESP analysis helps to understand how the molecule's surface characteristics contribute to its high-affinity binding within the PDEδ pocket. nih.gov

Molecular Docking and Binding Site Analyses

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's binding site. researchgate.net This method was instrumental in the development and understanding of this compound as a PDEδ inhibitor. Docking studies superimpose the inhibitor into the crystal structure of PDEδ, often comparing its position to that of the native farnesyl group of KRas. nih.govacs.org

Docking analyses of this compound and related compounds into the prenyl-binding pocket of PDEδ have revealed key molecular interactions responsible for its high affinity. nih.govresearchgate.net These studies predicted that this compound could form up to seven hydrogen bonds within the pocket. nih.govresearchgate.net Key residues in PDEδ identified as crucial for inhibitor binding include Arginine (Arg61) and Tyrosine (Tyr149), which form critical hydrogen bonds. researchgate.netacs.org Other important interactions involve residues such as Glutamine (Gln78), Glutamic acid (Glu88), Alanine (Ala112), and Methionine (Met117), which contribute to the inhibitor's affinity and selectivity. nih.govacs.org

Table 1: Key PDEδ Residues Interacting with this compound Analogues Identified via Molecular Docking
PDEδ ResidueType of InteractionReference
Arg61Hydrogen Bond researchgate.netacs.org
Gln78Hydrogen Bond acs.org
Glu88Hydrophobic Interaction nih.govacs.org
Ala112Contact acs.org
Met117Hydrophobic Interaction nih.govacs.org
Tyr149Hydrogen Bond nih.govresearchgate.net

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the protein-ligand complex over time. nih.gov MD simulations of this compound analogues complexed with PDEδ have been performed to assess the stability of the binding pose and the dynamics of the interactions. nih.govplos.org

These simulations, often run for durations such as 100 nanoseconds using software like GROMACS, track the movements and conformational changes of both the inhibitor and the protein. nih.gov By analyzing the trajectory, researchers can confirm the stability of key hydrogen bonds and hydrophobic interactions predicted by docking. This computational approach helps validate the binding mode and provides a more realistic understanding of the complex's behavior in a solvated environment, contributing to the rational design of next-generation inhibitors. nih.govplos.org

Prediction of Binding Free Energies (e.g., MMPB/GBSA)

To quantitatively estimate the binding affinity of an inhibitor, computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used. ambermd.orgfrontiersin.orgnih.gov These "end-point" methods calculate the free energy of binding by combining molecular mechanics energy calculations with continuum solvation models. nih.gov

Table 2: Conceptual Components of Binding Free Energy Calculation via MM/PBSA
Energy ComponentDescription
ΔE_vdwChange in van der Waals energy upon binding.
ΔE_elecChange in electrostatic energy in the gas phase.
ΔG_polarPolar contribution to the solvation free energy.
ΔG_nonpolarNonpolar contribution to the solvation free energy (often calculated from Solvent Accessible Surface Area, SASA).
-TΔSConformational entropy change upon binding (often omitted in relative comparisons due to high computational cost).
ΔG_bind Total Binding Free Energy (Sum of all components).

Challenges, Limitations, and Future Directions in Deltasonamide Research

Addressing Cellular Penetration and Delivery Limitations

A significant challenge with Deltasonamide is its limited ability to penetrate cells. nih.govnih.govvulcanchem.com Despite demonstrating high affinity for PDEδ in laboratory tests, its effectiveness within a cellular environment is often lower than anticipated. acs.orgnih.govbiorxiv.org This discrepancy is largely attributed to a low partitioning coefficient, which suggests poor cell penetration. acs.orgnih.govplos.orgresearchgate.net The micromolar concentrations of this compound 2 needed to produce a growth-inhibiting effect, despite its picomolar affinity for PDEδ, highlight this issue of low cytosolic partitioning. biorxiv.orgnih.gov Researchers have noted that while this compound 1 is a valuable tool for in vitro studies, its limitations in cell permeability need to be addressed for in vivo applications. nih.gov

Overcoming Arl2-Mediated Ejection and Enhancing Inhibitor Persistence

The natural cellular mechanism for releasing cargo from PDEδ involves a protein called Arl2. acs.orgnih.gov In its GTP-bound state, Arl2 binds to PDEδ, causing a conformational change that ejects the bound cargo, such as K-Ras. nih.govplos.org Unfortunately, this same mechanism can also eject PDEδ inhibitors. acs.orgnih.gov Early generation inhibitors like Deltarasin and Deltazinone were susceptible to this Arl2-mediated ejection. nih.govplos.org

Deltasonamides represent a significant advancement as they were designed with sub-nanomolar affinity to PDEδ, allowing them to largely withstand this ejection. nih.govacs.orgnih.govplos.org The high affinity of Deltasonamides, achieved through the formation of up to seven hydrogen bonds with PDEδ, dramatically reduces their release by Arl2. plos.orgresearchgate.net This increased persistence in the binding pocket is crucial for sustained inhibition of PDEδ function.

Strategies for Improved Selectivity and On-Target Activity

Ensuring that a drug acts specifically on its intended target is paramount to minimizing side effects. While this compound has shown promise, efforts are ongoing to improve its selectivity and on-target activity. nih.gov For instance, the development of newer compounds like Deltaflexin3 has focused on achieving the lowest off-target activity compared to reference inhibitors, including Deltasonamide1. nih.govacs.org

Key interactions within the PDEδ binding pocket are crucial for selectivity. Hydrophobic interactions with residues like Met117 and Glu88, along with hydrogen bonding with Glu78, are considered important for the affinity and selectivity of PDEδ inhibitors. plos.org Computational docking studies have shown that this compound derivatives form hydrogen bonds with Arg61 and Gln78 at the base of the PDEδ pocket. nih.gov By refining the chemical structure to optimize these interactions, researchers aim to create next-generation inhibitors with even greater selectivity for PDEδ, thereby reducing the potential for off-target effects. acs.orgacs.org

Development of Next-Generation PDEδ-Targeting Compounds

The insights gained from studying this compound are paving the way for innovative approaches to target PDEδ. These next-generation strategies aim to overcome the limitations of current inhibitors and offer new therapeutic possibilities.

Proteolysis-Targeting Chimeras (PROTACs) Derived from this compound

A novel and promising strategy is the development of Proteolysis-Targeting Chimeras (PROTACs) based on the this compound scaffold. nih.govacs.orgbiorxiv.org PROTACs are heterobifunctional molecules that link a target-binding molecule (in this case, derived from this compound) to a ligand for an E3 ubiquitin ligase. nih.govacs.org This brings the E3 ligase into close proximity with PDEδ, leading to its ubiquitination and subsequent degradation by the proteasome. nih.govacs.orgmpg.de

Hybrid Compounds and Scaffold Diversification

Researchers are also exploring the creation of hybrid compounds that combine structural elements from different classes of PDEδ inhibitors. acs.org For example, a partial hybrid was generated by replacing the coumarin (B35378) moiety in one compound with a substituted terephthalic acid moiety from a this compound inhibitor. acs.orgnih.gov This approach of scaffold hybridization allows for the exploration of new chemical space and the potential to combine the advantageous properties of different inhibitor families. acs.org By diversifying the chemical scaffolds, scientists aim to develop compounds with improved potency, selectivity, and pharmacokinetic properties. acs.orgnih.govresearchgate.net

Combination Therapies Targeting Related Pathways (e.g., Sildenafil)

Another strategy to enhance the therapeutic efficacy of PDEδ inhibitors is to use them in combination with drugs that target related signaling pathways. nih.gov A notable example is the combination of a PDEδ inhibitor with Sildenafil. nih.govacs.org Sildenafil is an inhibitor of phosphodiesterase type 5 (PDE5), which leads to an increase in cGMP levels and activation of protein kinase G (PKG). nih.govacs.org PKG2 can phosphorylate K-Ras at Ser181, which has been shown to reduce its affinity for PDEδ. nih.govacs.org

By combining a PDEδ inhibitor like Deltaflexin3 with Sildenafil, researchers have observed a synergistic inhibition of the K-Ras/PDE6D interaction, leading to more potent inhibition of cancer cell proliferation and tumor growth in preclinical models. nih.govacs.orgresearchgate.net This combination therapy approach provides a rational strategy to more effectively target the K-Ras signaling pathway from multiple angles. nih.gov

Potential for this compound as a Research Tool in Ras Biology

The Ras family of small GTPases, particularly the KRas isoform, are critical regulators of cell signaling pathways that control proliferation, differentiation, and survival. core.ac.uk Mutations in Ras genes are among the most common oncogenic drivers in human cancers, including pancreatic, colorectal, and lung cancers. nih.gov For decades, the direct inhibition of Ras proteins was considered an insurmountable challenge, earning them the label of "undruggable." core.ac.uk This has spurred research into alternative strategies, one of the most promising of which is to interfere with the cellular machinery that enables Ras function. This compound has emerged as a pivotal research tool in this endeavor, allowing scientists to probe the intricacies of Ras biology by targeting its trafficking and localization. core.ac.ukresearchgate.net

A key process for Ras function is its localization to the plasma membrane, which is facilitated by a chaperone protein known as phosphodiesterase 6 delta (PDEδ). nih.govnews-medical.net PDEδ acts as a solubilizing factor, binding to the farnesyl tail of Ras proteins and transporting them from endomembranes to the plasma membrane where they can engage with downstream effectors. core.ac.ukresearchgate.net this compound is a potent, high-affinity small molecule inhibitor that disrupts the crucial interaction between PDEδ and Ras. probechem.commedchemexpress.com It competitively occupies the hydrophobic, farnesyl-binding pocket of PDEδ, preventing it from binding to and trafficking Ras. nih.govresearchgate.net

The primary utility of this compound as a research tool lies in its ability to induce specific and observable consequences of Ras mislocalization. Studies have demonstrated that administration of this compound leads to the depletion of KRas from the plasma membrane. core.ac.uk This delocalization effectively shuts down aberrant signaling from oncogenic Ras. Researchers have used this compound to selectively inhibit the proliferation and survival of cancer cell lines that are dependent on oncogenic KRas mutations. core.ac.ukmolnova.com A significant finding is the compound's selectivity; cell lines expressing only wild-type KRas are largely unaffected by PDEδ inhibition, providing a clear method to distinguish and study KRas dependency. core.ac.uknih.gov

Furthermore, research using this compound has helped to establish a direct correlation between the expression levels of PDEδ and the activity of oncogenic Ras in cancer cells. nih.gov This suggests an interdependence where cancer cells with high oncogenic Ras activity also rely heavily on PDEδ, making them particularly vulnerable to inhibitors like this compound. nih.govbiorxiv.org This relationship allows researchers to use this compound to explore the threshold of PDEδ inhibition required to impact Ras-driven oncogenesis.

The application of this compound extends beyond KRas. It has also been used to investigate the trafficking of other farnesylated members of the Ras superfamily, such as Rheb, which is an activator of the mTORC1 signaling complex. nih.gov Research showed that this compound 1 could successfully disrupt the Rheb-PDEδ interaction, leading to the downregulation of mTORC1 signaling. nih.gov This demonstrates its value as a tool to explore the roles of other farnesylated proteins and their reliance on PDEδ-mediated transport.

The development of different this compound chemotypes, such as this compound 1 and this compound 2, provides researchers with refined tools to study the PDEδ-Ras axis. nih.govnih.gov These compounds, along with predecessors like Deltarasin and Deltazinone, allow for comparative studies to validate findings and understand the structural requirements for effective PDEδ inhibition. nih.govbiorxiv.org

Table 1: Summary of Research Findings with this compound

CompoundResearch FocusCell LinesKey FindingsReference(s)
This compound Investigating interference with aberrant KRas signaling.Human pancreatic ductal adenocarcinoma (PDAC) and colorectal cancer (CRC) cell lines.Administration leads to depletion of KRas from the plasma membrane; selectively reduces proliferation and viability in cells with oncogenic KRas. core.ac.uk
This compound 1 Characterizing the disruption of the PDEδ-Rheb interaction.Tsc2-null Mouse Embryonic Fibroblasts (MEFs).Successfully disrupts Rheb-PDEδ interaction, downregulates mTORC1 signaling, and has antiproliferative effects on Tsc2-null cells. nih.gov
This compound 2 Comparing pharmacological inhibition with genetic knockdown of PDEδ in CRC.Human colorectal cancer (CRC) cell lines (e.g., HCT-116, SW480).Effects of the inhibitor phenocopied PDEδ knockdown; specifically inhibited proliferation and survival in CRC cells with oncogenic KRas mutations. Proved to be a superior inhibitor compared to Deltarasin. nih.gov
This compound 1 Determining binding affinity and cellular activity.Human pancreatic ductal adenocarcinoma (hPDAC) cell lines.Exhibits high-affinity binding to PDEδ (Kd of 203 pM) and inhibits proliferation of human pancreatic cancer cell lines. probechem.commedchemexpress.commolnova.com

Conclusion

Summary of Deltasonamide's Contributions to PDEδ-K-Ras Inhibition Research

This compound represents a significant advancement in the development of PDEδ inhibitors. Unlike its predecessors, such as Deltarasin and Deltazinone 1, this compound exhibits a remarkably high affinity for PDEδ, with dissociation constants (Kd) in the picomolar range. medchemexpress.comadooq.comfrontiersin.org This enhanced affinity is attributed to the formation of up to seven hydrogen bonds with the target protein. medchemexpress.combiorxiv.org

A key challenge with earlier PDEδ inhibitors was their rapid release from the PDEδ binding pocket, a process facilitated by the Arl2 protein. researchgate.net this compound's high affinity overcomes this limitation, resulting in a more sustained inhibition of the PDEδ-K-Ras interaction. researchgate.netcore.ac.uk This sustained action leads to the mislocalization of K-Ras from the plasma membrane, thereby impairing its downstream signaling pathways that promote cell proliferation and survival. core.ac.uk

Research has demonstrated that this compound effectively inhibits the proliferation of human pancreatic and colorectal cancer cell lines that harbor oncogenic K-Ras mutations. biorxiv.orgcore.ac.uk Notably, this anti-proliferative effect is selective for K-Ras dependent cancer cells, with minimal impact on cells with wild-type K-Ras. biorxiv.orgcore.ac.uk This selectivity underscores the potential of this compound as a targeted cancer therapy.

Table 1: Comparative Binding Affinities of PDEδ Inhibitors

CompoundDissociation Constant (Kd)
This compound 1 203 pM medchemexpress.comfrontiersin.org
This compound 2 ~385 pM adooq.comglpbio.com
Deltarasin 38 ± 16 nM biorxiv.orgnih.gov
Deltazinone 1 8 nM frontiersin.org

Outlook on the Continued Exploration of PDEδ as a Therapeutic Target in Ras-Driven Pathologies

The development of this compound has solidified PDEδ's position as a valid and promising therapeutic target for cancers driven by oncogenic Ras. The success of this high-affinity inhibitor has spurred further research into developing even more effective molecules. Current efforts are focused on improving the pharmacokinetic properties of this compound analogs to enhance their efficacy in vivo. google.com

Furthermore, the exploration of dual-target inhibitors and proteolysis-targeting chimeras (PROTACs) based on the this compound scaffold is an active area of investigation. acs.orgnih.gov These next-generation approaches aim to either simultaneously inhibit multiple oncogenic pathways or induce the degradation of PDEδ, respectively, potentially leading to more profound and durable anti-cancer effects.

The continued investigation into the intricacies of the PDEδ-Ras interaction and the development of novel inhibitory strategies hold significant promise for the future treatment of Ras-driven pathologies, which have long been considered "undruggable." core.ac.ukscitechdaily.com The insights gained from the study of this compound will undoubtedly pave the way for new therapeutic interventions for some of the most challenging human cancers.

Q & A

Q. What is the molecular mechanism of Deltasonamide in targeting oncogenic KRas signaling pathways?

this compound inhibits the interaction between PDEδ and KRas, disrupting downstream signaling. Its binding affinity (Kd = 203–385 pM) is critical for displacing KRas from PDEδ, thereby impairing membrane localization and activation of Ras-dependent pathways like mTORC1 and MAPK/Erk . To validate this, researchers should perform competitive binding assays (e.g., surface plasmon resonance) and confirm functional inhibition via Western blotting for phosphorylated S6 (pS6) and Erk .

Q. What experimental methods are recommended to assess this compound’s inhibitory activity in vitro?

  • Western blotting : Measure reductions in pS6 (a mTORC1 activation marker) at concentrations ≥4 μM, using β-actin as a loading control .
  • Clonogenic assays : Quantify colony formation in KRas-mutant cell lines (e.g., SW480) post-treatment to evaluate anti-proliferative effects .
  • Fluorescence polarization assays : Determine Kd values using fluorescently labeled PDEδ and increasing this compound concentrations .

Q. How should researchers standardize this compound dosing in cell-based studies?

Optimal concentrations range from 1–8 μM, depending on the assay. For mTORC1 inhibition, 4 μM is effective for pS6 reduction, while Erk phosphorylation suppression in SW480 cells requires ~1.24 μM (EC50) . Include dose-response curves and negative controls (e.g., KRas wild-type HT29 cells) to confirm specificity .

Advanced Research Questions

Q. How can conflicting data on this compound’s off-target effects be resolved?

Some studies report off-target signaling modulation (e.g., increased Erk activity in HT29 cells with low-affinity analogs like Deltarasin). To address this:

  • Perform kinome-wide profiling to identify unintended kinase interactions.
  • Use isogenic cell lines (KRas mutant vs. wild-type) to isolate pathway-specific effects .
  • Validate findings with genetic knockdowns (e.g., PDEδ siRNA) to confirm on-target activity .

Q. What strategies optimize this compound delivery in vivo for preclinical cancer models?

  • Nanoparticle encapsulation : Improve bioavailability by leveraging lipid-based carriers, as demonstrated in PROTAC studies targeting PDEδ .
  • Pharmacokinetic profiling : Monitor plasma half-life and tissue distribution using LC-MS/MS, adjusting formulations to enhance tumor penetration.
  • Combination therapies : Pair with MEK inhibitors to synergistically block compensatory pathways .

Q. How should researchers design experiments to integrate multi-omics data with this compound treatment outcomes?

  • Transcriptomics : Perform RNA-seq on treated vs. untreated KRas-mutant cells to identify differentially expressed genes (e.g., mTORC1/Erk downstream targets).
  • Proteomics : Use mass spectrometry to map PDEδ interactome changes post-treatment.
  • Data integration : Apply pathway enrichment tools (e.g., GSEA) to link omics findings with functional assays, ensuring statistical rigor (p < 0.05, FDR correction) .

Methodological and Reporting Guidelines

Q. What are best practices for reporting this compound experiments in academic manuscripts?

  • Experimental section : Detail compound synthesis (e.g., purity >98%), storage conditions (e.g., -80°C in DMSO), and batch-specific QC data .
  • Data presentation : Include raw Western blot images and quantitation (pS6/S6 ratios) in supplementary materials, following journal guidelines like Beilstein Journal of Organic Chemistry .
  • Reproducibility : Share protocols via repositories like Zenodo, emphasizing cell line authentication (STR profiling) and assay repeatability (n ≥ 3) .

Q. How can computational modeling enhance this compound’s therapeutic development?

  • Molecular docking : Use PDEδ crystal structures (PDB: 5ML3) to predict binding modes and guide analog design .
  • MD simulations : Assess stability of this compound-PDEδ complexes over 100-ns trajectories to prioritize high-affinity derivatives.
  • QSAR analysis : Corrogate structural features (e.g., pyrimidine substitutions) with inhibitory activity to optimize EC50 values .

Data Interpretation and Validation

Q. What statistical approaches are critical for analyzing this compound’s dose-response relationships?

  • Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50/IC50.
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., this compound vs. Deltarasin) for significance (p < 0.01) .
  • Power analysis : Ensure sample sizes (n ≥ 6) are sufficient to detect ≥20% effect sizes with 80% power .

Q. How can researchers validate this compound’s specificity in complex biological systems?

  • CRISPR-Cas9 knockout : Generate PDEδ-null cells to confirm loss of drug efficacy.
  • Rescue experiments : Re-express wild-type or mutant PDEδ in knockout models to restore signaling .
  • Off-target screening : Use proteome-wide approaches like Thermal Proteome Profiling (TPP) to identify non-PDEδ interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Deltasonamide
Reactant of Route 2
Reactant of Route 2
Deltasonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.